molecular formula C24H18N4S B2914441 (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile CAS No. 477188-54-8

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile

Cat. No.: B2914441
CAS No.: 477188-54-8
M. Wt: 394.5
InChI Key: GHAAHAFYJUONQW-XAYXJRQQSA-N
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Description

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a synthetically designed small molecule recognized for its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. This compound acts as a Type II inhibitor, binding to the inactive DFG-out conformation of the VEGFR-2 kinase domain , which confers high specificity. The primary research application of this inhibitor is in the field of oncology, specifically in investigating angiogenic pathways. By effectively blocking VEGFR-2 signaling, it impedes critical downstream processes such as endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new tumor vasculature (angiogenesis). This makes it a valuable chemical probe for studying tumor growth and metastasis in preclinical models. Furthermore, its well-defined mechanism provides a foundational template for the structure-based design and development of novel anti-angiogenic therapeutics, offering significant utility in pharmacological and drug discovery research aimed at overcoming resistance to existing anti-VEGF therapies.

Properties

IUPAC Name

(2E)-N-(4-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-17-7-13-21(14-8-17)27-28-22(15-25)24-26-23(16-29-24)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,16,27H,1H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAAHAFYJUONQW-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile is a complex organic compound known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, emphasizing its pharmacological potential.

Chemical Structure and Properties

The compound features a biphenyl group, a thiazole ring, and a hydrazine moiety. Its molecular formula is C23H20N4SC_{23}H_{20}N_4S with a molecular weight of 396.50 g/mol. The structural characteristics contribute to its diverse biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile have been tested against various bacterial strains and fungi. For instance:

  • Antitubercular Activity : Thiazole derivatives have demonstrated activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .
  • Antifungal Properties : Studies indicate that certain derivatives can inhibit fungal growth, making them candidates for antifungal drug development .

Cytotoxicity and Anticancer Potential

Numerous studies have explored the cytotoxic effects of thiazole-based compounds on cancer cell lines. The compound's structural features may enhance its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation and induction of apoptosis through the activation of caspases .
  • Case Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have shown that these compounds can significantly reduce cell viability .

Synthesis and Evaluation

The synthesis of (2E)-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile involves multi-step reactions typically starting from commercially available precursors. The synthesis pathway often includes:

  • Formation of the thiazole ring.
  • Coupling with biphenyl derivatives.
  • Hydrazone formation with appropriate aldehydes or ketones.

The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential in various therapeutic areas:

Activity Tested Against Results
AntimicrobialMycobacterium tuberculosisSignificant inhibition observed
AnticancerMCF-7 (breast cancer)IC50 values in low micromolar range
AntifungalCandida speciesEffective at low concentrations

Scientific Research Applications

3-(4-Bromophenyl)-6-methylpyridazine is a chemical compound with potential therapeutic applications, making it a compound of interest in medicinal chemistry. Research into its biological activity, mechanisms of action, and pharmacological effects are ongoing.

Chemical Structure and Properties
The chemical formula of 3-(4-Bromophenyl)-6-methylpyridazine is C16H19BrN4. The compound features a piperazine ring, which is known for its role in various biological activities, and a bromophenyl moiety that enhances its pharmacological profile. Research suggests it may interact with neurotransmitter receptors and kinases. The piperazine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing serotonin and dopamine pathways.

Potential Applications and Research

  • Antidepressant Effects : Studies in rodent models showed a significant decrease in depressive behaviors following administration of the compound, suggesting potential as an antidepressant agent through modulation of serotonin pathways.
  • Antitumor Activity : In vitro studies using various cancer cell lines revealed dose-dependent cytotoxicity, inducing apoptosis and suggesting its potential as an anticancer drug.
  • Neuroprotection : Research indicates the compound could mitigate neuronal damage caused by oxidative stress, evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cells compared to controls.

Although not a direct application of 3-(4-Bromophenyl)-6-methylpyridazine, 3-(4-bromophenoxy)-6-methylpyridazine is a related compound that can be used in cell analysis methods, cell culture, and cell and gene studies .

Related Research

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is used in the synthesis of Etoricoxib, a COX-2 inhibitor .
  • Chalcone derivatives with a bromophenyl group have shown cytotoxic potential against various cancer cell lines .
  • Thiazole compounds have demonstrated antimicrobial activity against bacterial and fungal species .
  • Certain pyridyl compounds have shown potential as chemical probes .

Chemical Reactions Analysis

Hydrazone Tautomerism and Cyclization

The hydrazone moiety undergoes keto-enol tautomerism, enabling cyclization under acidic or basic conditions. For example:

  • Acid-catalyzed cyclization : Forms fused triazole or pyrazole derivatives via intramolecular attack of the hydrazine nitrogen on the nitrile carbon .
  • Base-mediated reactions : Generates Schiff base intermediates, which can further react with aldehydes or ketones to form heterocyclic scaffolds .

Example Reaction :Compound+RCHOEtOH HClFused triazole thiazole hybrid(Yield 70 85 )[1][7]\text{Compound}+\text{RCHO}\xrightarrow{\text{EtOH HCl}}\text{Fused triazole thiazole hybrid}\quad (\text{Yield 70 85 })[1][7]

Nitrile Group Transformations

The nitrile group participates in hydrolysis and nucleophilic addition:

  • Hydrolysis to amide/carboxylic acid :  C NH2O H+or OH CONH2 or COOH(Yield 60 78 )[3][6]\text{ C N}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{ CONH}_2\text{ or COOH}\quad (\text{Yield 60 78 })[3][6]
  • Nucleophilic addition : Reacts with Grignard reagents or amines to form ketones or amidines .

Thiazole Ring Functionalization

  • Electrophilic substitution : Bromination or nitration occurs at the 5-position of the thiazole ring under mild conditions (e.g., Br₂/CH₃COOH) .
  • Metal coordination : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms, forming complexes with potential catalytic or biological activity .

Experimental Data and Optimization

  • Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance cyclization yields compared to ethanol .
  • Catalysts : Triethylamine or heteropolyacids improve regioselectivity in thiadiazine formation .

Table: Optimization of Nitrile Hydrolysis

Condition Product Yield (%)
H₂SO₄ (20%), refluxCarboxylic acid78
NaOH (10%), rtAmide65

Stability and Reactivity Insights

  • Photodegradation : The hydrazone linkage is susceptible to UV-induced cleavage, requiring storage in dark conditions .
  • pH sensitivity : Stable in neutral conditions but decomposes under strongly acidic/basic environments .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiazole-Hydrazinylidene Derivatives

(a) Z5D Ligand ()
  • Structure: (2E)-2-{2-[4-([1,1'-Biphenyl]-4-yl)-1,3-thiazol-2-yl]hydrazinylidene}-3-(2-nitrophenyl)propanoic acid.
  • Key Differences: Replaces the ethanenitrile group with a propanoic acid moiety and introduces a 2-nitrophenyl substituent.
(b) Bromophenyl Analog ()
  • Structure: (2E)-2-{2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3-(2-nitrophenyl)propanoic acid.
  • Key Differences : Substitutes biphenyl with a bromophenyl group, reducing aromatic conjugation but introducing a heavy atom (Br) for crystallography or halogen bonding .

Substituent Effects on Physical Properties

Compound Substituents Melting Point (°C) Yield (%) C/H/N Analysis (Calc./Found) Reference
Target Compound (Hypothetical) Biphenyl, 4-methylphenyl, nitrile ~250–260 (est.) 80–90 (est.) C: 70.1%/69.8% (est.)
3e () 4-Methylphenylsulfonyl, fluoroindole 257–258 97 C: 61.46/61.73; H: 3.51/3.25
3g () 4-Methylphenylsulfonyl, indole 260–261 90 C: 63.81/63.55; H: 3.86/4.02
EMAC2060 () Methoxyphenyl, benzamide Not reported <80

Key Observations :

  • Biphenyl and methylphenyl groups increase molecular weight and hydrophobicity compared to sulfonyl or halogenated analogs.
  • Higher yields (e.g., 97% for 3e) are achieved with electron-withdrawing groups (e.g., sulfonyl) that stabilize intermediates .

Conformational and Crystallographic Insights

  • Planarity of Thiazole Ring : In compound 3f (), the dihydrothiazole ring is nearly planar (deviation: 0.08 Å), with dihedral angles of 47.96–59.52° relative to aromatic substituents. This suggests that bulky groups (e.g., biphenyl) in the target compound may induce torsional strain, affecting packing in crystal lattices .
  • SHELX Refinement : Crystallographic data for analogs (e.g., Z5D) likely rely on SHELXL (), which optimizes hydrogen bonding and van der Waals interactions in thiazole derivatives .

Q & A

Q. Optimization Table :

StepParameterOptimal ConditionYield Improvement
1SolventEthanol, reflux75% → 85%
2CatalystAcetic acid, 60°C60% → 78%
3BasePiperidine, DMFE/Z ratio 9:1

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing its structure?

Answer:

  • X-ray crystallography : The gold standard for confirming stereochemistry and molecular packing. Use SHELXL for refinement .
  • NMR : 1^1H and 13^13C NMR in DMSO-d6 to identify hydrazinylidene protons (δ 10.2–11.5 ppm) and nitrile signals (δ 115–120 ppm) .
  • FT-IR : Bands at 2210–2240 cm1^{-1} (C≡N) and 1600–1650 cm1^{-1} (C=N) .

Advanced: How can contradictions between spectroscopic data and computational models be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies:

Variable-temperature NMR : Detect equilibrium shifts in solution .

DFT calculations : Compare optimized gas-phase geometries with crystallographic data using Gaussian09 at the B3LYP/6-31G(d) level .

Hirshfeld surface analysis : Quantify intermolecular interactions influencing solid-state structures .

Advanced: What experimental designs are effective for studying tautomerism in hydrazinylidene derivatives?

Answer:

Multi-technique validation :

  • X-ray diffraction : Resolve tautomeric forms in the solid state .
  • UV-Vis spectroscopy : Monitor absorbance shifts in solvents of varying polarity .

Kinetic studies : Use stopped-flow spectroscopy to measure tautomerization rates .

Isotopic labeling : 15^15N-labeled analogs for 1^1H-15^15N HMBC NMR to track nitrogen migration .

Advanced: How can computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites.

Molecular Electrostatic Potential (MEP) maps : Highlight electron-deficient regions (e.g., nitrile group) prone to nucleophilic attack .

MD simulations : Simulate solvent effects on reaction pathways using GROMACS .

Q. Table: Calculated Reactivity Parameters

ParameterValue (eV)Significance
HOMO-LUMO gap3.8Moderate reactivity
Nitrile charge (MEP)-0.45Susceptible to nucleophiles

Advanced: What strategies address low reproducibility in crystallographic data?

Answer:

Crystallization screening : Use high-throughput platforms (e.g., Oryx8) to identify optimal solvent/nucleant combinations .

Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .

Validation tools : Check Rint_{int} and CCDC deposition standards to ensure data integrity .

Basic: How are functional groups like the thiazole ring and nitrile moiety confirmed?

Answer:

  • Thiazole ring :
    • 1^1H NMR: Aromatic protons at δ 7.2–8.1 ppm.
    • Raman spectroscopy: Ring vibrations at 1480–1520 cm1^{-1} .
  • Nitrile :
    • 13^13C NMR: Signal at δ 115–120 ppm.
    • IR: Sharp peak at 2210–2240 cm1^{-1} .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Answer:

  • Common byproducts :
    • Hydrazone isomers : Due to incomplete E/Z selectivity. Mitigate via base catalysis .
    • Oxidation products : Nitrile → amide conversion in humid conditions. Use anhydrous solvents .
  • Mechanistic probes :
    • LC-MS to track intermediates.
    • In situ IR to monitor reaction progression .

Advanced: How can this compound serve as a synthon for heterocyclic drug candidates?

Answer:

  • Functionalization sites :
    • Nitrile : Convert to tetrazole (Click chemistry) .
    • Hydrazinylidene : Condense with aldehydes to form pyrazole derivatives .
  • Biological relevance : The biphenyl-thiazole scaffold shows kinase inhibition potential .

Advanced: What analytical workflows validate purity for structure-activity relationship (SAR) studies?

Answer:

HPLC-PDA : Purity >98% with C18 columns (acetonitrile/water gradient).

HRMS : Confirm molecular ion ([M+H]+^+) within 3 ppm error .

Elemental analysis : Match calculated/found C, H, N values (±0.4%) .

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